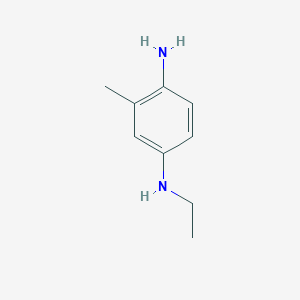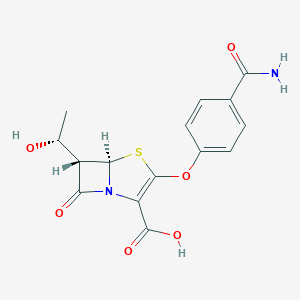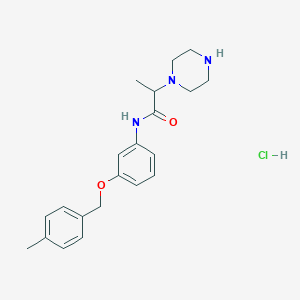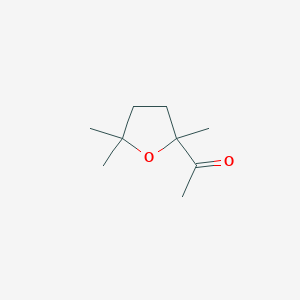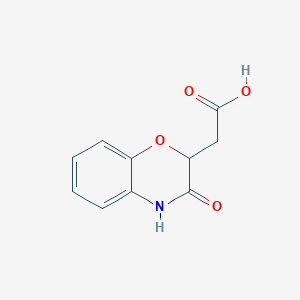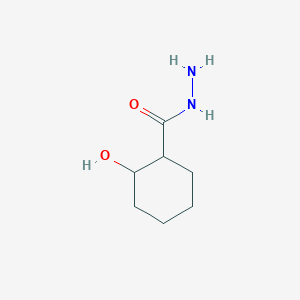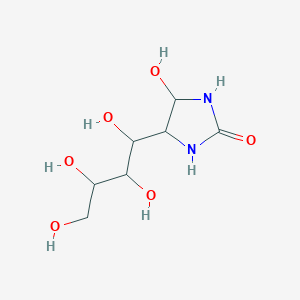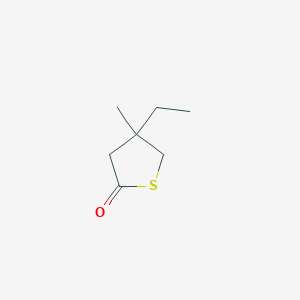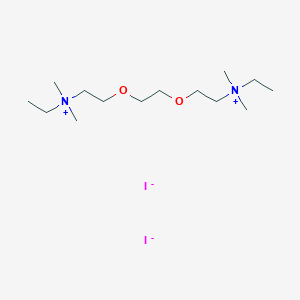
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide, also known as AOB, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that is used as a surfactant and disinfectant. AOB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for research in many different fields.
作用機序
The mechanism of action of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is a cationic surfactant, meaning that it has a positive charge and is attracted to negatively charged surfaces. This allows it to bind to the cell membranes of microorganisms, disrupting their structure and causing them to die.
生化学的および生理学的効果
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of conditions.
実験室実験の利点と制限
One of the main advantages of using Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in laboratory experiments is its broad-spectrum antimicrobial activity. This makes it a valuable tool for researchers studying the effects of microorganisms on various systems. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is relatively easy to synthesize and is widely available.
One limitation of using Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in laboratory experiments is its potential toxicity. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been shown to be toxic to some cell types at high concentrations, and care must be taken to ensure that it is used safely. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide may interfere with the activity of some enzymes, which could affect the results of experiments.
将来の方向性
There are many potential future directions for research on Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide. One area of interest is the development of new Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide-based disinfectants and antiseptics. Additionally, researchers are exploring the use of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in the treatment of bacterial infections and as a potential therapeutic agent for a variety of conditions. Finally, there is ongoing research into the mechanism of action of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide and its potential effects on human health.
合成法
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide can be synthesized by reacting ethylenediamine with ethylene oxide and then reacting the resulting compound with dimethyl sulfate. The product is then treated with iodine to produce Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide. This synthesis method has been well-established and is widely used in the production of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide for scientific research purposes.
科学的研究の応用
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been used in a variety of scientific research applications. It is commonly used as a disinfectant in laboratory settings due to its ability to kill a wide range of microorganisms. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has also been used as a surfactant in the production of nanoparticles and other materials. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been studied for its potential use in the treatment of bacterial infections and as an antiseptic in wound care.
特性
CAS番号 |
109495-27-4 |
|---|---|
製品名 |
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide |
分子式 |
C14H34I2N2O2 |
分子量 |
516.24 g/mol |
IUPAC名 |
ethyl-[2-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]ethoxy]ethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C14H34N2O2.2HI/c1-7-15(3,4)9-11-17-13-14-18-12-10-16(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
FOLBUQAPWBHXGE-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
正規SMILES |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
同義語 |
ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



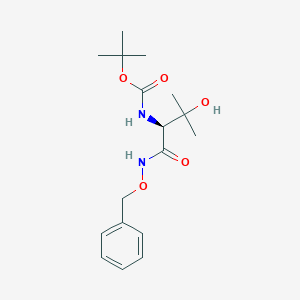
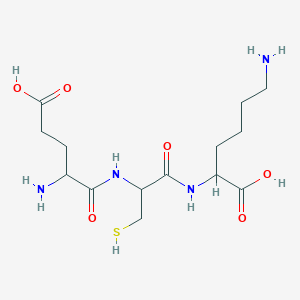
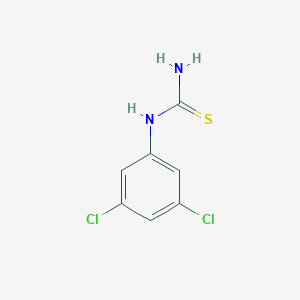
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)
